molecular formula C19H16BrNO2 B12415360 NMDA receptor antagonist 5

NMDA receptor antagonist 5

Cat. No.: B12415360
M. Wt: 370.2 g/mol
InChI Key: DXMFBOLVVHCUHN-QXAKKESOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor. These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 5 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to the NMDA receptor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions: NMDA receptor antagonist 5 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products:

Scientific Research Applications

NMDA receptor antagonist 5 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure and function of NMDA receptors.

    Biology: Helps in understanding the role of NMDA receptors in cellular processes.

    Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

NMDA receptor antagonist 5 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The compound targets specific subunits of the NMDA receptor, modulating its activity and influencing downstream signaling pathways involved in synaptic plasticity and memory formation.

Comparison with Similar Compounds

NMDA receptor antagonist 5 is unique in its high affinity and selectivity for the NMDA receptor. Similar compounds include:

    Ketamine: Known for its anesthetic and antidepressant properties.

    Dextromethorphan: Commonly used as a cough suppressant.

    Phencyclidine: A dissociative anesthetic with hallucinogenic effects.

    Memantine: Used in the treatment of Alzheimer’s disease.

Each of these compounds has distinct pharmacological profiles and therapeutic applications, but this compound stands out for its potential in targeted neurological therapies.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

(1R,9S,11R)-11-(4-bromophenyl)-10-oxa-15-azatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6-trien-14-one

InChI

InChI=1S/C19H16BrNO2/c20-14-7-5-13(6-8-14)19-10-9-17(22)21(19)18-15-4-2-1-3-12(15)11-16(18)23-19/h1-8,16,18H,9-11H2/t16-,18+,19+/m0/s1

InChI Key

DXMFBOLVVHCUHN-QXAKKESOSA-N

Isomeric SMILES

C1C[C@]2(N(C1=O)[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br

Canonical SMILES

C1CC2(N(C1=O)C3C(O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br

Origin of Product

United States

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